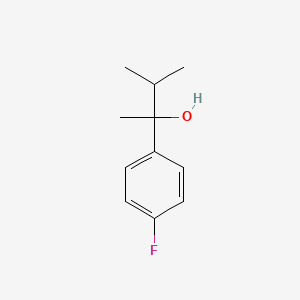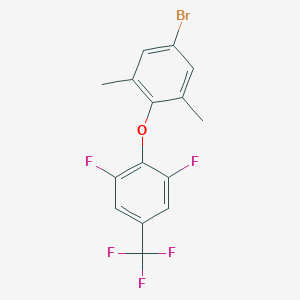![molecular formula C14H13NO3 B14078361 Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)
Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate is an organic compound with a molecular formula of C15H13NO3 It is a derivative of benzoic acid and contains a pyridinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-pyridone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridinone moiety to a pyridine ring.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce pyridine derivatives.
科学的研究の応用
Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinone moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 4-[(2-oxopiperidin-1-yl)methyl]benzoate: Similar structure but with a piperidinone ring instead of a pyridinone ring.
4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid: Contains an acetamido group and is used in different applications.
Methyl 4-(1-oxoisoindolin-2-yl)benzoate: Features an isoindolinone ring and has distinct chemical properties.
Uniqueness
Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate is unique due to its specific combination of a benzoate group and a pyridinone moiety. This structure allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)12-7-5-11(6-8-12)10-15-9-3-2-4-13(15)16/h2-9H,10H2,1H3 |
InChIキー |
MNAKFWOGBQCNIX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


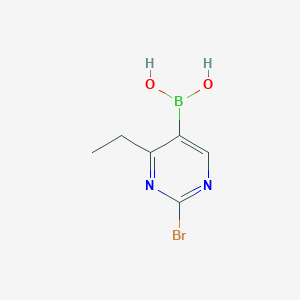
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14078292.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
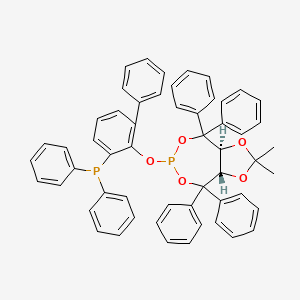
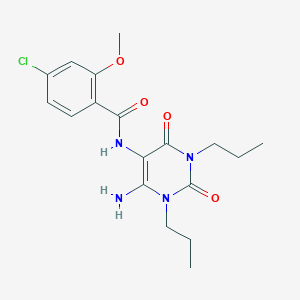

![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
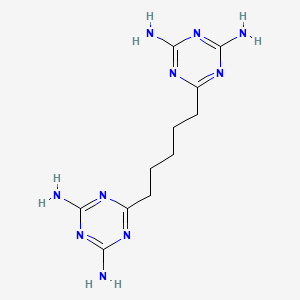
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)


